molecular formula C10H14FN B13256661 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine

1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13256661
M. Wt: 167.22 g/mol
InChI Key: IMDBWMZGOFQKSM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a fluorine atom and an amine group attached to an ethan-1-amine backbone, with a 2,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 2,5-dimethylphenyl derivatives with fluorinated ethan-1-amine precursors. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the ethan-1-amine structure. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or nickel complexes to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
  • 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxychromen-4-one

Uniqueness: 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the amine group allows for versatile chemical modifications .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C10H14FN/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,12H2,1-2H3

InChI Key

IMDBWMZGOFQKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CF)N

Origin of Product

United States

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